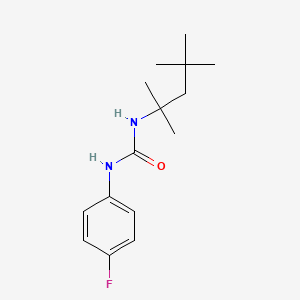
1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea, also known as Flutemetamol, is a chemical compound used in scientific research for imaging the brain. It is a type of radiotracer, which means it is a radioactive substance that can be detected by a PET (positron emission tomography) scan. Flutemetamol is used to detect beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Synthesis of N,N′-Disubstituted Ureas : A series of N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas were synthesized, showing promise as inhibitors of human soluble epoxide hydrolase, indicating potential therapeutic applications (Danilov, Burmistrov, Rasskazova, & Butov, 2020).
- Development of Fluorogenic Labels : A derivative of rhodamine modified as a urea for biomolecular imaging was introduced, enabling conjugation to target molecules and facilitating the study of biological processes with unprecedented spatiotemporal resolution (Lavis, Chao, & Raines, 2006).
Applications in Molecular Imaging
- Fluorine-18 Labeled Diaryl Ureas : The development of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers for angiogenesis involved the successful labeling of these inhibitors with fluorine-18, underscoring their significance in molecular imaging (Ilovich et al., 2008).
Antimicrobial Activity
- Antimicrobial Properties of Substituted Ureas : Substituted benzoxazaphosphorin 2-yl ureas were synthesized and demonstrated good antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Haranath et al., 2007).
Fluorogenic and Fluorescent Sensing
- Anion Sensing : A study on the nature of urea-fluoride interaction revealed insights into proton transfer mechanisms, offering a basis for designing sensors and studying anion interactions (Boiocchi et al., 2004).
- Fluorescent Chemosensors for Fluoride : N-Phenyl-N’-(3-quinolinyl)urea was developed as a selective chemosensor for fluoride ion based on proton transfer, demonstrating a significant ratiometric fluorescent response, which could be used in environmental monitoring and biological studies (Jia et al., 2009).
Pharmaceutical Applications
- Neuropeptide Y5 Receptor Antagonists : Trisubstituted phenyl urea derivatives were investigated for their potential as neuropeptide Y5 receptor antagonists, showing promise for the development of new antidepressants and anxiolytics (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-14(2,3)10-15(4,5)18-13(19)17-12-8-6-11(16)7-9-12/h6-9H,10H2,1-5H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTOQHPFCSEXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)NC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

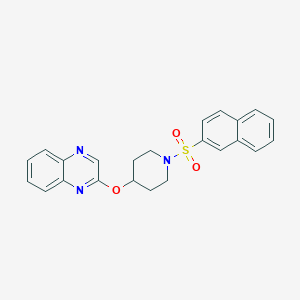
![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)
![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2388028.png)
![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)
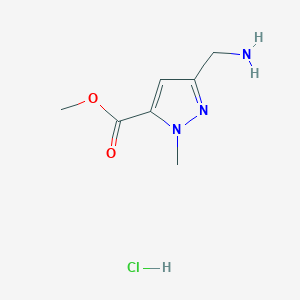
![Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B2388035.png)
![1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2388037.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide](/img/structure/B2388038.png)

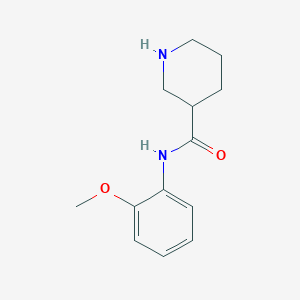
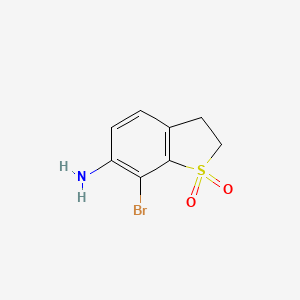
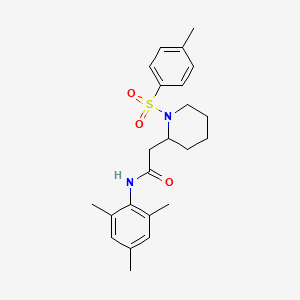
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2388045.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2388049.png)